Tak-683 (tfa)

Receptor Binding Affinity KISS1R Agonism In Vitro Pharmacology

Choose TAK-683 TFA for unmatched KISS1R activation at subnanomolar levels (IC50 170 pM, EC50 0.96 nM). Delivers rapid, profound testosterone suppression in prostate cancer models, outperforming leuprolide with a shorter flare. Ideal for HTS, desensitization kinetics, and HPG axis studies. Highest available purity ensures reproducible, publication-ready results.

Molecular Formula C66H84F3N17O15
Molecular Weight 1412.5 g/mol
Cat. No. B12423247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-683 (tfa)
Molecular FormulaC66H84F3N17O15
Molecular Weight1412.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1
InChIKeyQBOWDOFSNXJWBZ-NTIGNGKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-683 TFA: A Synthetic Nonapeptide KISS1R Agonist for Hormone-Dependent Prostate Cancer Research


TAK-683 (trifluoroacetic acid salt) is a synthetic nonapeptide analog of the endogenous KISS1R ligand metastin/kisspeptin. It functions as a potent, full agonist of the KISS1 receptor (KISS1R), exhibiting subnanomolar affinity and improved metabolic stability over the native peptide [1]. This compound is characterized by its ability to induce an initial, transient surge in gonadotropin secretion, followed by a profound and sustained desensitization of the hypothalamic-pituitary-gonadal (HPG) axis, ultimately depleting GnRH stores and suppressing circulating levels of LH, FSH, and testosterone [2][3]. TAK-683 TFA is primarily utilized as a research tool to investigate the KISS1/KISS1R system's role in reproductive endocrinology and as a potential androgen deprivation therapy (ADT) agent in models of hormone-dependent prostate cancer [4].

Why TAK-683 TFA Cannot Be Directly Substituted with Other KISS1R Agonists or GnRH Analogs


TAK-683 TFA's unique pharmacological fingerprint—a biphasic response characterized by a brief, agonistic gonadotropin surge followed by profound and sustained HPG axis suppression—is fundamentally dependent on its specific peptide sequence and sustained receptor engagement [1]. In contrast, the endogenous ligand, kisspeptin, is rapidly metabolized and mediates pulsatile, rather than suppressive, signaling [2]. Clinically established GnRH agonists like leuprolide (TAP-144) achieve castration via a different mechanism, often with a longer and more intense initial testosterone flare, a critical clinical distinction [1]. Even among engineered KISS1R analogs, such as TAK-448, significant differences in receptor binding affinity and downstream signaling potency exist, leading to quantifiable variations in the required dose and the rapidity of achieving target testosterone suppression [3]. Therefore, direct substitution without validation of these specific in vitro and in vivo parameters would compromise experimental reproducibility and lead to inaccurate conclusions regarding efficacy and mechanism of action.

Quantitative Differentiation of TAK-683 TFA: A Procurement-Focused Evidence Guide


TAK-683 vs. TAK-448: A 3-Fold Superiority in Receptor Binding and Agonism

In direct head-to-head in vitro studies, TAK-683 demonstrates significantly greater potency at the KISS1R compared to its close analog TAK-448. TAK-683 exhibits an IC50 of 170 pM in receptor binding assays, which is approximately 2.7 times more potent than TAK-448's IC50 of 460 pM [1]. Similarly, in functional calcium mobilization assays, TAK-683 shows an EC50 of 180 pM, representing a 3.5-fold higher potency relative to TAK-448's EC50 of 632 pM [1]. These data establish TAK-683 as a more potent tool for KISS1R activation studies.

Receptor Binding Affinity KISS1R Agonism In Vitro Pharmacology

TAK-683 vs. TAK-448: Superior Functional Potency in Calcium Mobilization

Beyond receptor binding, TAK-683's functional potency in activating downstream KISS1R signaling pathways is markedly greater than that of TAK-448. In a Ca++ mobilization assay, TAK-683 achieves an EC50 of 180 pM, while TAK-448 requires a concentration of 632 pM to achieve the same effect [1]. This represents a 3.5-fold difference in functional potency.

Functional Agonism Calcium Mobilization KISS1R Signaling

TAK-683 vs. Leuprolide (TAP-144): A Shorter Testosterone Flare and More Rapid Suppression In Vivo

Compared to the clinically used GnRH agonist leuprolide (TAP-144), continuous administration of TAK-683 results in a demonstrably shorter and less intense initial testosterone surge ('flare') and a more rapid onset of castrate-level testosterone suppression [1]. In a comparative study, TAK-683's suppressive effect on the HPG axis was described as 'more rapid and profound' than that induced by leuprolide treatment [1]. Furthermore, one-month depot formulations of TAK-683 (TAK-683-SR(1M)) demonstrated better control of plasma testosterone and PSA levels than an equivalent depot of TAP-144 (TAP-144-SR(1M)) in a rat xenograft model [2].

In Vivo Pharmacology Testosterone Suppression Prostate Cancer Model

TAK-683 Demonstrates Profound LH Pulse Suppression in a Large Animal Model

In a study of ovariectomized goats, continuous exposure to TAK-683 via osmotic pump resulted in a statistically significant and 'remarkable' suppression of both the frequency and mean concentration of pulsatile LH secretion compared to vehicle-treated controls (P<0.05) [1]. This effect, measured 5 days after treatment initiation, demonstrates TAK-683's potent ability to down-regulate the pulsatile GnRH/LH axis in a physiologically relevant large animal model, independent of sex steroid feedback. Notably, while pulsatile LH was suppressed, the estrogen-induced LH surge remained intact [1].

In Vivo Physiology LH Pulse Suppression Neuroendocrinology

Definitive Application Scenarios for TAK-683 TFA Based on Quantified Performance Advantages


High-Resolution In Vitro KISS1R Pharmacology Studies

TAK-683 TFA is the preferred reagent for in vitro assays requiring maximal KISS1R activation at the lowest possible concentration. Its 3-fold higher potency relative to TAK-448 in both binding and functional assays [1] minimizes compound usage while maximizing signal-to-noise ratio. This is critical for high-throughput screening, dose-response experiments, and studies of receptor desensitization kinetics where a potent, full agonist is essential.

Rapid-Acting Androgen Deprivation in Preclinical Prostate Cancer Models

In in vivo models of androgen-dependent prostate cancer, such as the JDCaP rat xenograft, TAK-683 provides a more rapid and profound suppression of testosterone compared to the standard-of-care GnRH agonist leuprolide [2][3]. Its shorter testosterone flare and faster onset of castration [2] make it a superior tool for investigating the acute effects of androgen withdrawal on tumor biology and for evaluating novel combination therapies where rapid hormonal manipulation is a key variable.

Dissecting Pulsatile vs. Surge Mode GnRH/LH Secretion

TAK-683's unique ability to differentially affect neuroendocrine signaling—profoundly suppressing pulsatile LH secretion while leaving the estrogen-induced LH surge intact [4]—makes it an invaluable tool for neuroscientists and reproductive endocrinologists. It allows for the specific ablation of the GnRH pulse generator in vivo, enabling precise interrogation of the distinct neuronal circuits and signaling mechanisms that govern tonic versus surge modes of reproductive hormone secretion.

Investigating the Consequences of Sustained KISS1R Desensitization

Due to its improved metabolic stability over the endogenous ligand [5], TAK-683 can be used to achieve sustained, high-level engagement of KISS1R. This property makes it the ideal tool for studying the long-term downstream effects of receptor desensitization and internalization, a phenomenon central to its mechanism of action [2]. This application is distinct from the use of rapidly degraded, pulsatile kisspeptin peptides which do not induce the same degree of sustained receptor downregulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-683 (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.